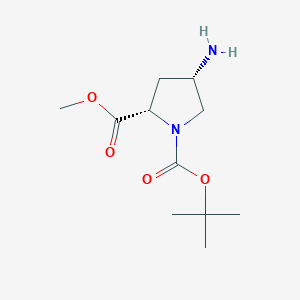

(2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate

概述

描述

Ac-ESMD-CHO (trifluoroacetate salt) is a chemical compound known for its role as an inhibitor of caspase-3 maturation. Caspase-3 is a crucial enzyme in the process of apoptosis, or programmed cell death. The compound inhibits the proteolytic cleavage of the 32 kDa caspase-3 precursor peptide (CPP32) at the Glu-Ser-Met-Asp (ESMD) site, thereby blocking the formation of the p17 caspase-3 active subunit .

准备方法

乙酰-ESMD-醛 (三氟乙酸盐) 的合成涉及多个步骤,从氨基酸的保护和它们的顺序偶联开始。该过程通常包括:

氨基酸的保护: 氨基酸被保护以防止在合成过程中发生不希望的反应。

偶联反应: 受保护的氨基酸以特定顺序偶联以形成所需的肽链。

脱保护: 去除保护基团以产生最终产物。

工业生产方法可能涉及自动肽合成器和大规模纯化技术,以大量生产该化合物。

化学反应分析

乙酰-ESMD-醛 (三氟乙酸盐) 主要经历以下类型的反应:

抑制反应: 它抑制 caspase-3 前体肽在 ESMD 位点的蛋白水解裂解。

取代反应: 该化合物可以在特定位点进行取代反应,具体取决于所使用的试剂和条件。

这些反应中常用的试剂和条件包括:

蛋白酶抑制剂: 例如 Ac-DEVD-CHO 和 Ac-YVAD-CHO,它们选择性地抑制特定位点的蛋白酶活性.

反应条件: 通常涉及受控的温度和 pH 值,以确保所需的反应特异性。

科学研究应用

Pharmaceutical Intermediates

(2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new therapeutic agents.

| Application | Description |

|---|---|

| Synthesis of Proline Derivatives | Used in the production of proline analogs which have implications in drug design and development. |

| Pharmaceutical Formulations | Acts as a building block for drugs targeting neurological disorders due to its ability to cross the blood-brain barrier. |

Neurological Research

The compound has been studied for its potential effects on neurotransmitter systems. It is particularly relevant in the context of developing treatments for conditions such as depression and anxiety.

Biochemical Studies

The compound is employed in biochemical assays to study enzyme activities and metabolic pathways.

Case Study 1: Synthesis of Novel Antidepressants

A study focused on synthesizing novel antidepressants utilized this compound as a key intermediate. The research demonstrated that modifications to this compound could yield derivatives with enhanced efficacy and reduced side effects.

Case Study 2: Neuroprotective Effects

Research conducted by Alerie Guzman de la Fuente et al. (2023) investigated the neuroprotective effects of derivatives synthesized from this compound on regulatory T cells during central nervous system remyelination processes. The findings suggested potential therapeutic applications in multiple sclerosis treatment.

作用机制

乙酰-ESMD-醛 (三氟乙酸盐) 的作用机制涉及抑制 caspase-3 成熟。该化合物抑制 32 kDa caspase-3 前体肽在 ESMD 位点的蛋白水解裂解,阻止 p17 caspase-3 活性亚基的形成。 这种抑制阻止了 caspase-3 的激活,从而干扰了凋亡途径 .

相似化合物的比较

乙酰-ESMD-醛 (三氟乙酸盐) 可以与其他 caspase 抑制剂进行比较,例如:

Ac-DEVD-CHO: 另一种 caspase-3 抑制剂,它抑制 DEVD 位点的裂解。

Ac-YVAD-CHO: 一种 caspase-1 抑制剂,不抑制 caspase-3.

乙酰-ESMD-CHO 的独特之处在于它对 ESMD 位点的特异性抑制,使其成为研究 caspase-3 成熟和激活的有价值工具。

生物活性

(2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C11H20N2O4

- Molecular Weight : 244.29 g/mol

- CAS Number : 121148-01-4

- Synonyms : Methyl (2S,4S)-1-Boc-4-aminopyrrolidine-2-carboxylate

Research indicates that this compound functions through various mechanisms:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes involved in inflammatory pathways, which can be beneficial in conditions characterized by excessive inflammation.

- Antimicrobial Properties : Studies have demonstrated its potential as an antimicrobial agent against various pathogens, suggesting a role in treating infections.

- Neuroprotective Effects : Preliminary findings suggest that this compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of (2S,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine revealed significant activity against various bacterial strains. The minimal inhibitory concentrations (MIC) were determined for several pathogens:

- Staphylococcus aureus : MIC = 50 µg/mL

- Escherichia coli : MIC = 100 µg/mL

- Bacillus subtilis : MIC = 10 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial therapies targeting resistant strains .

Case Study 2: Anti-inflammatory Effects

In vitro studies have shown that (2S,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This indicates its potential use in managing inflammatory diseases .

Case Study 3: Neuroprotection

Research involving neuronal cell cultures exposed to oxidative stress demonstrated that treatment with (2S,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine resulted in reduced cell death and preserved mitochondrial function. These results highlight its potential for neuroprotective applications .

属性

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLQYMRFIIVPMQ-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409459 | |

| Record name | 1-tert-Butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121148-01-4 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S,4S)-4-amino-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121148-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。